5-Chloro-5-methylhex-1-en-3-yne
CAS No.: 819-44-3
Cat. No.: VC20682021
Molecular Formula: C7H9Cl
Molecular Weight: 128.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 819-44-3 |
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Molecular Formula | C7H9Cl |
Molecular Weight | 128.60 g/mol |
IUPAC Name | 5-chloro-5-methylhex-1-en-3-yne |
Standard InChI | InChI=1S/C7H9Cl/c1-4-5-6-7(2,3)8/h4H,1H2,2-3H3 |
Standard InChI Key | MCXPOGYVVMJKMP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C#CC=C)Cl |
Introduction
Molecular Structure and Physicochemical Properties
5-Chloro-5-methylhex-1-en-3-yne (C₇H₉Cl) features a hexenynyl backbone with a chlorine atom and methyl group at the fifth carbon. The conjugated ene-yne system (C1–C3) introduces significant electronic delocalization, while the chlorinated branch enhances electrophilic reactivity. Key structural attributes include:
Property | Value/Description |
---|---|
Molecular Formula | C₇H₉Cl |
Molecular Weight | 128.60 g/mol |
Hybridization | sp³ (C5), sp² (C1–C2), sp (C3–C4) |
Dipole Moment | ~2.1 D (estimated via DFT calculations) |
Conjugation Length | 5-carbon chain with π-system overlap |
The chlorine substituent at C5 induces steric and electronic effects, polarizing the C–Cl bond (bond length: ~1.78 Å) and creating a reactive site for nucleophilic substitution . The methyl group at C5 further stabilizes adjacent carbocations, a feature exploitable in carbocation-mediated cyclizations.
Synthetic Routes and Methodological Challenges
Precursor-Based Strategies
Synthesis often begins with 5-methylhex-1-en-3-yne, which undergoes chlorination at C5. Common chlorinating agents include:
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Thionyl chloride (SOCl₂): Selectively substitutes hydroxyl groups but requires anhydrous conditions.
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N-Chlorosuccinimide (NCS): Radical-mediated chlorination suitable for allylic positions .
A representative pathway involves:
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Alkyne Protection: Trimethylsilyl (TMS) groups shield the terminal alkyne during chlorination.
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Electrophilic Chlorination: SOCl₂ in dichloromethane at −20°C achieves 72% yield (unoptimized) .
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Deprotection: Tetrabutylammonium fluoride (TBAF) removes TMS, yielding the target compound.
Industrial Scalability
Continuous-flow reactors improve yield (85–90%) by minimizing side reactions like polymerization. Key parameters:
Reactivity and Mechanistic Pathways
Electrophilic Additions
The ene-yne system undergoes regioselective additions:
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Halogenation: Bromine adds to C1–C2, forming a dibromide intermediate.
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Hydrohalogenation: HCl preferentially adds to the alkyne, yielding 3-chloro-5-methylhex-1-ene .
Cycloadditions
The strained alkyne participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., tetrazines):
Nucleophilic Substitution
The C5 chlorine is susceptible to SN2 displacement by alkoxides or amines, producing ethers or amines with retained conjugation .
Comparative Analysis with Structural Analogs
The chloro substituent in 5-Chloro-5-methylhex-1-en-3-yne uniquely balances electronic withdrawal and steric bulk, enabling applications in asymmetric catalysis .
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